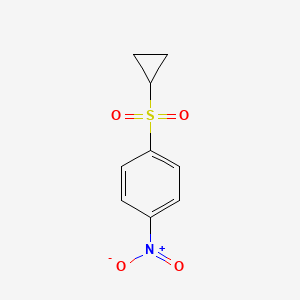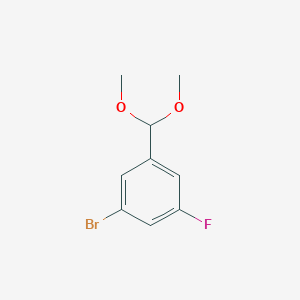
5,7-Dibromo-2-chloroquinazolin-8-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromo-2-chloroquinazolin-8-OL is a chemical compound with the molecular formula C8H3Br2ClN2O. It is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a quinazoline ring. This compound is known for its yellow solid form and is used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-2-chloroquinazolin-8-OL typically involves the bromination and chlorination of quinazoline derivatives. One common method includes the following steps:
Bromination: The starting material, quinazoline, is brominated using bromine in the presence of a suitable solvent such as acetic acid. This step introduces bromine atoms at the 5 and 7 positions of the quinazoline ring.
Chlorination: The brominated quinazoline is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 2 position.
Hydroxylation: Finally, the compound is hydroxylated at the 8 position using a hydroxylating agent such as sodium hydroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in industrial reactors with controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
5,7-Dibromo-2-chloroquinazolin-8-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8 position can be oxidized to form a quinone derivative.
Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions are typically carried out using nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dehalogenated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
5,7-Dibromo-2-chloroquinazolin-8-OL is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5,7-Dibromo-2-chloroquinazolin-8-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
類似化合物との比較
Similar Compounds
5,7-Dibromoquinazolin-8-OL: Lacks the chlorine atom at the 2 position.
2-Chloroquinazolin-8-OL: Lacks the bromine atoms at the 5 and 7 positions.
5,7-Dichloroquinazolin-8-OL: Contains chlorine atoms instead of bromine at the 5 and 7 positions.
Uniqueness
5,7-Dibromo-2-chloroquinazolin-8-OL is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens with the hydroxyl group at the 8 position makes it a versatile compound for various applications .
特性
IUPAC Name |
5,7-dibromo-2-chloroquinazolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2ClN2O/c9-4-1-5(10)7(14)6-3(4)2-12-8(11)13-6/h1-2,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCOVAKJRXBTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2C(=C1Br)O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetate](/img/structure/B8202437.png)

![(4R)-1-(tert-Butoxycarbonyl)-4-[(4-nitrophenyl)oxy]-L-proline methyl ester](/img/structure/B8202452.png)



![4-hydroxy-5-[(4-methoxyphenyl)methyl]-4H-thieno[2,3-c]pyrrol-6-one](/img/structure/B8202467.png)


![[Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester](/img/structure/B8202496.png)
![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B8202501.png)


